

Application Notes and Protocols: ALX-1393 TFA in DMSO for Experimental Use

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of ALX-1393 trifluoroacetate (TFA), a selective inhibitor of the glycine transporter 2 (GlyT2), with a focus on its solubility and preparation in Dimethyl Sulfoxide (DMSO) for various experimental applications.

Product Information and Solubility

ALX-1393 is a potent and selective inhibitor of GlyT2, making it a valuable tool for studying the role of glycinergic neurotransmission in various physiological and pathological processes, particularly in pain research.[1][2][3] The TFA salt of ALX-1393 is recommended for research due to its stability compared to the free form or hydrochloride salt, while maintaining equivalent biological activity.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for **ALX-1393 TFA**.

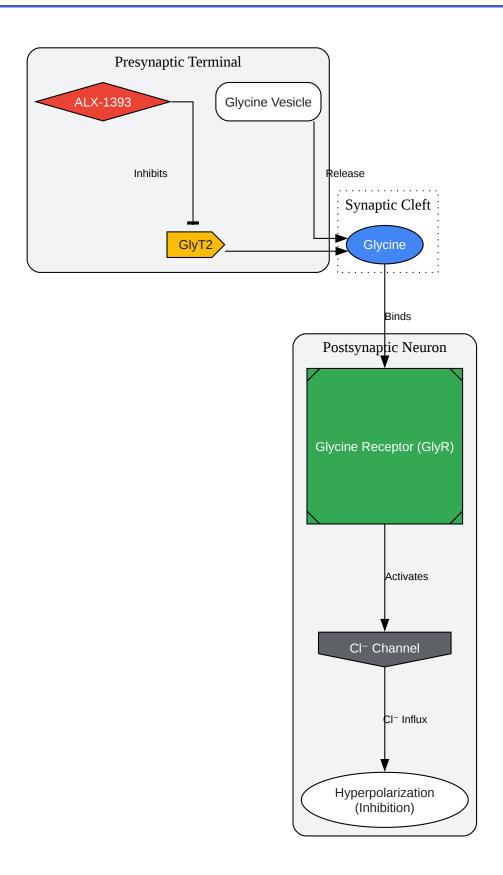


Parameter	Value	Source
Molecular Weight	509.45 g/mol	[4]
Solubility in DMSO	100 mg/mL (196.29 mM)	[4][5]
Appearance	White to off-white solid	[4][5]
GlyT2 IC50	10 - 100 nM	[6][7][8]
GlyT1 IC50	~4 μM	[7][9]

Mechanism of Action: GlyT2 Inhibition

ALX-1393 selectively inhibits the glycine transporter 2 (GlyT2), which is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[6][10] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic signaling. By blocking GlyT2, ALX-1393 increases the extracellular concentration of glycine, leading to enhanced activation of postsynaptic glycine receptors (GlyRs).[6][9] This results in an increased chloride influx into the postsynaptic neuron, hyperpolarization of the cell membrane, and consequently, an inhibitory effect on neuronal transmission. This mechanism is central to its antinociceptive effects observed in various pain models.[1][3][9]





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Mechanism of ALX-1393 at the glycinergic synapse.



Experimental Protocols Preparation of a 100 mM Stock Solution in DMSO

Materials:

- ALX-1393 TFA powder
- Anhydrous/molecular sieve-dried DMSO
- Sterile, amber glass vial or a clear vial wrapped in foil
- Vortex mixer
- Warming bath or heat block (optional)

Protocol:

- Weighing: Accurately weigh the desired amount of ALX-1393 TFA powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh 50.95 mg of ALX-1393 TFA.
- Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. It is crucial to
 use newly opened or properly stored anhydrous DMSO, as hygroscopic DMSO can
 significantly impact the solubility of the product.[4][5]
- Dissolution: Tightly cap the tube and vortex thoroughly. If the compound does not dissolve completely, gentle warming to 60°C and sonication can be applied to facilitate dissolution.[4] [5]
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes. Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] Avoid repeated freeze-thaw cycles.

Protocol for In Vitro Experiments (e.g., Cell-based Assays)

Materials:



- 100 mM ALX-1393 TFA stock solution in DMSO
- Appropriate aqueous buffer or cell culture medium (e.g., ACSF, DMEM)

Protocol:

- Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform an intermediate dilution of the 100 mM stock solution in DMSO to ensure accurate pipetting.
- Final Dilution: On the day of the experiment, thaw a single-use aliquot of the stock solution. Prepare the final working concentration by diluting the stock solution into the pre-warmed aqueous buffer or cell culture medium. For example, to achieve a final concentration of 1 μ M in 10 mL of medium, add 1 μ L of the 100 mM stock solution.
- Mixing: Immediately after adding the DMSO stock, vortex or gently invert the tube to ensure a homogenous solution. The final concentration of DMSO in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.
- Application: Apply the prepared solution to the cells or tissue preparation as required by the
 experimental design. For electrophysiology experiments, ALX-1393 has been applied to the
 bath 10 minutes prior to and throughout the recordings.[8]

Protocol for In Vivo Experiments

ALX-1393 has been used in various animal models of pain, typically administered via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection due to its limited brain penetration.[7]

Example from Literature (Rat Acute Pain Model):

- Administration Route: Intrathecal (i.t.) or Intracerebroventricular (i.c.v.).[1][3]
- Dosage Range:
 - i.t.: 4, 20, or 40 μg.[3]
 - i.c.v.: 25, 50, and 100 μg.[4][5]



Vehicle: The vehicle for in vivo administration is not explicitly stated in the provided search
results but is typically a sterile saline solution with a minimal amount of a solubilizing agent
like DMSO, followed by dilution in saline. The final concentration of the organic solvent
should be minimized and tested for any behavioral effects on its own.

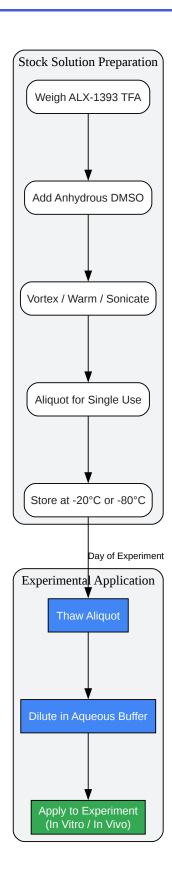
Procedure:

- Prepare a concentrated stock solution of ALX-1393 TFA in DMSO.
- Further dilute the stock solution in sterile saline to the final desired concentration for injection. The final volume and DMSO concentration will depend on the specific injection method and animal model.
- Administer the prepared solution to the animals according to established surgical and injection protocols.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using **ALX-1393 TFA** in experiments.





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Workflow for ALX-1393 TFA solution preparation.



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